![molecular formula C29H24BrNO2 B2956166 1-(4-Benzoylphenyl)-2-(3-bromophenyl)-6,6-dimethyl-5,7-dihydroindol-4-one CAS No. 1024463-73-7](/img/structure/B2956166.png)
1-(4-Benzoylphenyl)-2-(3-bromophenyl)-6,6-dimethyl-5,7-dihydroindol-4-one
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Description
1-(4-Benzoylphenyl)-2-(3-bromophenyl)-6,6-dimethyl-5,7-dihydroindol-4-one is an organic chemical compound that has been studied extensively for its potential applications in scientific research. It is an indole derivative and is composed of two aromatic rings and an alkyl group. It is a colorless solid with a melting point of 143-145°C. This compound has been used in a variety of studies, such as those involving synthesis and biochemical and physiological effects. In
Scientific Research Applications
Synthesis and Biological Activity
Compounds with structural similarities to "1-(4-Benzoylphenyl)-2-(3-bromophenyl)-6,6-dimethyl-5,7-dihydroindol-4-one" are often synthesized for biological activity studies. For instance, the total synthesis of biologically active, naturally occurring bromophenols has been explored, demonstrating the potential for the development of novel compounds with specific biological activities (Akbaba et al., 2010). Such compounds are of interest in medicinal chemistry for their potential as leads in drug discovery.
properties
IUPAC Name |
1-(4-benzoylphenyl)-2-(3-bromophenyl)-6,6-dimethyl-5,7-dihydroindol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24BrNO2/c1-29(2)17-26-24(27(32)18-29)16-25(21-9-6-10-22(30)15-21)31(26)23-13-11-20(12-14-23)28(33)19-7-4-3-5-8-19/h3-16H,17-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFDLXUICYRASBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=C(N2C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)C5=CC(=CC=C5)Br)C(=O)C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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